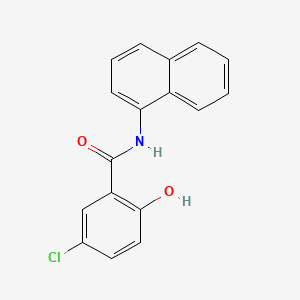

5-chloro-2-hydroxy-N-1-naphthylbenzamide

説明

Synthesis Analysis

The synthesis of 5-chloro-2-hydroxy-N-1-naphthylbenzamide derivatives involves reactions between 5-chloro-2-hydroxy-N-phenylbenzamide and chloro-substituted acid ethyl esters, followed by condensation with hydrazine and reaction with chloro-substituted benzaldehydes to yield hydrazones. These synthetic processes are characterized by FTIR, 1H-NMR, 13C-NMR, MS, and elemental analyses (Ienascu et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic techniques, including proton and carbon-13 NMR and X-ray single crystal diffractometry. These studies reveal the planarity of the compound and the effects of substituent groups on its 3D structural configurations (Galal et al., 2018).

Chemical Reactions and Properties

The reactivity of this compound derivatives is influenced by the presence of substituent groups and the compound's ability to form hydrogen bonds. These chemical properties are significant for its applications in medicinal chemistry and materials science (Galal et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as density and refractive index, can be influenced by its concentration in solution and the presence of salts. These properties are essential for understanding its behavior in various solvents and conditions (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards other compounds and its potential to undergo various chemical transformations. These properties are crucial for its application in synthetic chemistry and drug development (Ienascu et al., 2009).

科学的研究の応用

Transport of Metal Ions

N-Hydroxy-N-naphthylbenzamides have been synthesized and examined for their ability to extract and transport Cu(II) ions through a liquid membrane. This transport is proton-driven, allowing for the 'up-hill' movement of metal ions from an aqueous source phase to an organic layer, and then to the receiving phase. Notably, N-hydroxy-N-(2-naphthyl)benzamide showed remarkable selectivity for Cu(II), highlighting its potential for specific metal ion separation and recovery processes (Kubo et al., 1998).

Adsorption and Environmental Remediation

Studies have evaluated the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes, considering the combined effects of functional groups and surface groups on adsorption. This research provides insights into the strong adsorptive interactions between such compounds and carbon nanotubes, with implications for the selective removal of environmental contaminants (Chen et al., 2008).

Anticancer Research

The synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety have been conducted, with some compounds showing potent cytotoxic activity against human cancer cell lines. These findings suggest their potential as agents against various cancer types, demonstrating the importance of structural modification in developing effective anticancer drugs (Ravichandiran et al., 2019).

Photocatalytic Degradation

Research on photocatalytic degradation has explored the use of TiO2-loaded adsorbent supports for the degradation of organic pollutants, such as propyzamide. The findings suggest that adsorbent supports can enhance the rate of mineralization and reduce the concentration of toxic intermediates, offering a promising approach for water treatment and environmental remediation (Torimoto et al., 1996).

Molecular Spectroscopy

Vibrational spectroscopy studies, including FTIR and FT-Raman, have been conducted on 5-chloro-2-hydroxybenzamide and related compounds, providing insights into their molecular structure, vibrational modes, and the effects of substituents on characteristic frequencies. These studies are crucial for understanding the molecular interactions and stability of such compounds (Arjunan et al., 2011).

特性

IUPAC Name |

5-chloro-2-hydroxy-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c18-12-8-9-16(20)14(10-12)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,20H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFZURMKWSVIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350557 | |

| Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7104-00-9 | |

| Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

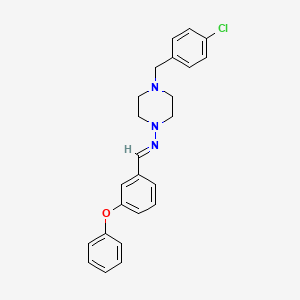

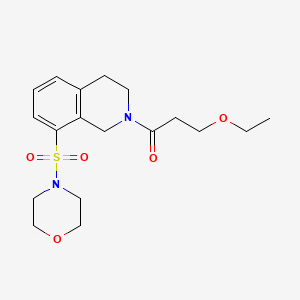

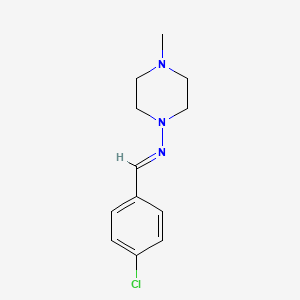

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)

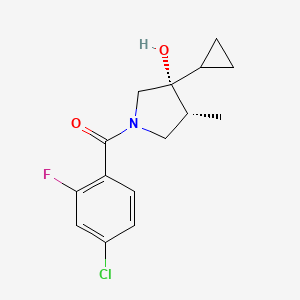

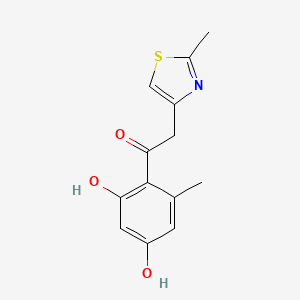

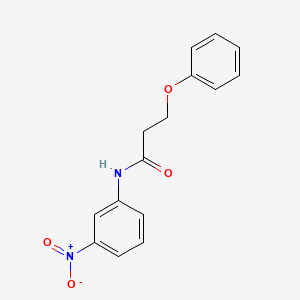

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

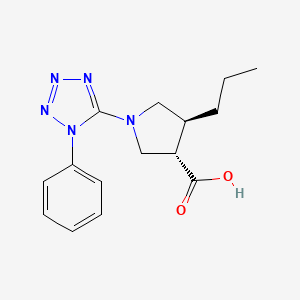

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

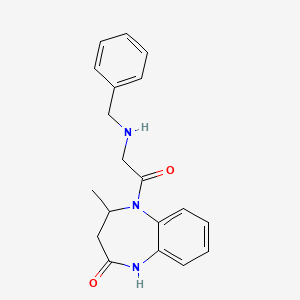

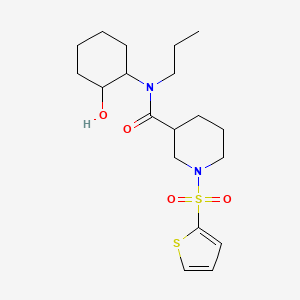

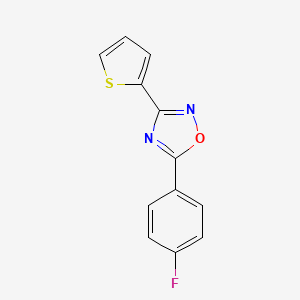

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)